molecular formula C11H17N3O B13616162 2-(Piperazin-1-ylmethyl)pyridin-4-ol

2-(Piperazin-1-ylmethyl)pyridin-4-ol

Cat. No.: B13616162
M. Wt: 207.27 g/mol
InChI Key: VSOYBLZPUKNUNV-UHFFFAOYSA-N
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Description

1-[(4-methoxypyridin-2-yl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 4-methoxypyridin-2-ylmethyl group.

Preparation Methods

The synthesis of 1-[(4-methoxypyridin-2-yl)methyl]piperazine can be achieved through several routes. One common method involves the reaction of 4-methoxypyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(4-methoxypyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-methoxypyridin-2-yl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methoxypyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

1-[(4-methoxypyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of 1-[(4-methoxypyridin-2-yl)methyl]piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(4-methoxypyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C11H17N3O/c1-15-11-2-3-13-10(8-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3

InChI Key

VSOYBLZPUKNUNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CN2CCNCC2

Origin of Product

United States

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